molecular formula C22H24N2O B2982474 N-benzhydryl-4-cyclopropylidenepiperidine-1-carboxamide CAS No. 2097892-15-2

N-benzhydryl-4-cyclopropylidenepiperidine-1-carboxamide

Cat. No.: B2982474
CAS No.: 2097892-15-2
M. Wt: 332.447
InChI Key: VCFYVGQVWLFNDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzhydryl-4-cyclopropylidenepiperidine-1-carboxamide” is a complex organic compound. Based on its name, it likely contains a piperazine core, which is a common feature in many biologically active compounds . Piperazine derivatives are found in various therapeutic areas, including anti-fungal, anti-bacterial, anti-malarial, anti-psychotic, and anti-depressant agents .

Scientific Research Applications

Synthesis and Structural Characterization

Research has led to the development of novel synthetic methodologies and the structural characterization of derivatives related to N-benzhydryl-4-cyclopropylidenepiperidine-1-carboxamide. For instance, studies demonstrate the synthesis of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline, showcasing the potential for generating structurally diverse compounds with significant cytotoxic activity (Deady et al., 2000). Similarly, the optimization of phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase inhibitors highlights the creation of highly potent and efficacious inhibitors (Penning et al., 2010), underlining the relevance of such compounds in therapeutic applications.

Biological Activity and Applications

A broad spectrum of biological activities is associated with derivatives of this compound. For example, novel N-(ferrocenylmethyl)benzene-carboxamide derivatives have been synthesized and demonstrated cytotoxic effects on breast cancer cell lines (Kelly et al., 2007), pointing towards potential applications in cancer therapy. Additionally, the design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors (Paudel et al., 2015) suggest their use in treating mood disorders.

Antimicrobial and Antiviral Properties

Several studies have focused on the antimicrobial and antiviral properties of related compounds. For instance, the design, synthesis, and antimicrobial activity of novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives (Devarasetty et al., 2019) reveal good to excellent activity against a range of bacteria and fungi, illustrating the potential for developing new antimicrobial agents.

Properties

IUPAC Name

N-benzhydryl-4-cyclopropylidenepiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c25-22(24-15-13-18(14-16-24)17-11-12-17)23-21(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,21H,11-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFYVGQVWLFNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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